molecular formula C19H22N6O2 B2817579 4-ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1172449-74-9

4-ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2817579
CAS No.: 1172449-74-9
M. Wt: 366.425
InChI Key: GQIRQSHHDYYPOP-UHFFFAOYSA-N
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Description

The compound you’re interested in is a complex organic molecule that likely contains a pyrazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely involves a pyrazole ring attached to a pyrimidine ring via an ethoxy linker and an amine group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings, as well as the ethoxy and amine groups. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethoxy and amine groups could enhance its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Pathways

  • Facile Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones : Studies highlight methods for preparing pyrazolo[3,4-d]pyrimidine derivatives, indicating their significance in heterocyclic chemistry. The preparation process involves reactions of amino-pyrazole carboxamides with various reagents, showcasing their versatility in synthesizing heterocyclic compounds with potential biological activities (Miyashita et al., 1990).

Biological Activities and Applications

  • Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents, demonstrating the relevance of such compounds in developing new therapeutic agents against bacterial and fungal infections (Holla et al., 2006).

  • Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of pyrazolo[3,4-d]pyrimidine scaffolds in designing new drugs for cancer and inflammatory diseases treatment (Rahmouni et al., 2016).

Antiviral Applications

  • Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, suggesting the potential of such compounds in antiviral drug development (Hebishy et al., 2020).

Molecular Mechanisms and Drug Design

  • Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : Research into 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives has identified compounds with potent antiviral properties through the inhibition of DHODH, an enzyme involved in the de novo pyrimidine biosynthesis pathway. This mechanism is crucial for understanding the mode of action of potential antiviral drugs (Munier-Lehmann et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing pyrazole and pyrimidine rings have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicinal chemistry, given the known biological activity of many pyrazole and pyrimidine derivatives .

Properties

IUPAC Name

4-ethoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-3-27-16-7-5-15(6-8-16)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIRQSHHDYYPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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